N-Methylglucosamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-2-(methylamino)hexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO5/c1-8-4(2-9)6(12)7(13)5(11)3-10/h2,4-8,10-13H,3H2,1H3/t4-,5+,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDMACCNBZAMSG-BDVNFPICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C=O)C(C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186917 | |
| Record name | N-Methylglucosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3329-30-4 | |
| Record name | N-Methylglucosamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3329-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylglucosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003329304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylglucosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical and Stereochemical Foundations of N Methylglucosamine Research
Structural Modification and Derivatization Strategies in Research
Synthesis of N-Acetyl-N-methyl-glucosamine Derivatives
N-Acetyl-N-methyl-glucosamine is a key derivative of N-methylglucosamine, where an acetyl group is introduced onto the methylamino nitrogen. While the detailed synthetic pathway from this compound to N-acetyl-N-methyl-glucosamine is often a standard N-acetylation procedure in carbohydrate chemistry, its existence and utility as a synthetic intermediate are well-documented lew.rodrugfuture.com. For instance, N-acetyl-N-methyl-glucamine serves as a starting material for the enzymatic attachment of fatty acids, highlighting its role in the synthesis of amphipathic compounds lew.ro. The N-acetyl derivative of N-methyl-alpha-L-glucosamine has a reported melting point of 165-166°C drugfuture.com. The broader field of N-acetylglucosamine derivatives synthesis often involves complex routes, such as the preparation of N-acetylneuraminic acid from N-acetyl-D-glucosamine, which involves multiple steps including Henry reactions, acetylation, and reductive denitration nih.gov. Similarly, the stereospecific synthesis of beta-glycosidically linked N-acetylglucosamine derivatives is achieved by coupling protected alpha-(N-acetyl-2-amino-2-deoxy)-beta-pyranosyl halides with glycosyl acceptors google.com.
Formation of Benzylidene Acetals and Other Protected Forms
The selective functionalization of carbohydrates often necessitates the use of protecting groups to differentiate between various hydroxyl functionalities. Benzylidene acetals are commonly employed in glycochemistry for this purpose, formed through the reaction of 1,2- or 1,3-diols with benzaldehyde (B42025) or its derivatives under acid catalysis wikipedia.org.
In the context of N-acetyl-N-methyl-glucamine, benzylidene acetals have been successfully synthesized. A notable example involves the reaction of N-acetyl-N-methyl-glucamine with dimethoxy benzaldehyde under acid catalysis, specifically using camphorsulphonic acid lew.ro. This reaction primarily yields the 5,6-O-benzylidene-N-acetyl-N-methyl-glucosamine as the major product.
Table 1: Benzylidene Acetal (B89532) Derivatives of N-Acetyl-N-methyl-glucamine
| Compound Name | Yield (%) | Characterization Methods |
| 5,6-O-benzylidene-N-acetyl-N-methyl-glucosamine | 52 | MS-EI, 1H-NMR, 13C-NMR |
| 2,3:4,6-di-O-benzylidene-N-acetyl-N-methyl-glucosamine | Byproduct | MS-EI, 1H-NMR, 13C-NMR |
| 4,6-O-benzylidene-N-acetyl-N-methyl-glucosamine | Byproduct | MS-EI, 1H-NMR, 13C-NMR |
| Mixture of 2,3:5,6- and 3,4:5,6-di-O-benzylidene-N-acetyl-N-methyl-glucosamine | Byproduct | MS-EI, 1H-NMR, 13C-NMR |
The formation of these acetals is crucial as they serve as intermediates for the selective esterification of the remaining free alcohol functions in the aminoalditol lew.ro. The structures of these new compounds were assigned using spectroscopic techniques such as mass spectrometry (MS-EI), proton nuclear magnetic resonance (1H-NMR), and carbon-13 nuclear magnetic resonance (13C-NMR) lew.ro. For instance, the 13C-NMR analysis of the 4,6-benzylidene isomer revealed the characteristic signals of a 1,3-dioxane (B1201747) ring lew.ro. The use of 4,6-O-benzylidene protection in related N-acetyl glucosamine (B1671600) derivatives has also been explored for introducing acylation at the 3-hydroxyl position, demonstrating the versatility of these protecting groups in designing new organogelators rsc.org. Furthermore, N-acetyl 4,6-benzylidene α-methylglucosaminide has been utilized in the preparation of 3-methyl glucosamine, further illustrating the role of benzylidene acetals in targeted synthesis annualreviews.org.
Enzymatic Esterification and Transesterification Reactions with this compound Derivatives
Enzymatic reactions offer a highly selective and environmentally friendly approach for modifying carbohydrate structures. For this compound derivatives, enzymatic esterification and transesterification reactions have been investigated, particularly for the attachment of fatty acids.
A significant research finding indicates that lipases can catalyze the enzymatic attachment of fatty acids to N-acetyl-N-methyl-glucamine lew.ro. This approach aims to synthesize compounds with amphipathic characteristics, potentially exhibiting properties similar to ceramides, which are of interest for various applications lew.ro. The selective esterification of specific alcohol functions within the N-acetyl-N-methyl-glucamine structure often necessitates the prior formation of acetal derivatives as intermediates, as these protecting groups guide the regioselectivity of the enzymatic reaction lew.ro. The monitoring of these reactions can be efficiently performed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) lew.ro.
Biosynthetic Pathways and Metabolic Intermediacy of N Methylglucosamine
Origin and Formation of the N-Methylglucosamine Carbon Skeleton
The foundational structure of this compound is derived from readily available carbohydrate precursors, highlighting its metabolic connection to central carbon metabolism.
Incorporation of D-Glucosamine and D-Glucose Precursors
The carbon skeleton of this compound, particularly the N-methyl-L-glucosamine moiety found in streptomycin (B1217042), originates primarily from D-glucose. Research utilizing isotopically labeled D-glucose, such as D-[1-(14)C]glucose and D-[6-(3)H]glucose, has demonstrated its direct incorporation into this specific component of streptomycin by Streptomyces griseus. biotechnologynotes.comnih.govnih.govpharmafeatures.com Furthermore, D-glucosamine has also been identified as a precursor that can be incorporated into the N-methyl-L-glucosamine moiety. nih.gov
The hexosamine biosynthesis pathway (HBP) serves as a general route for the production of amino sugars. While directly leading to UDP-N-acetylglucosamine (UDP-GlcNAc), this pathway initiates with fructose (B13574) 6-phosphate and glutamine to form glucosamine-6-phosphate, an intermediate that can also be salvaged from exogenous D-glucosamine. wikipedia.orgumaryland.edumdpi.comwikipedia.orgfrontiersin.org This demonstrates the metabolic flexibility in sourcing aminosugar precursors, with subsequent steps leading to the N-methylated derivative. This compound itself has been specifically reported in Streptomyces griseus. nih.gov
Stereochemical Inversion during Carbon Skeleton Formation
A notable aspect of this compound biosynthesis, particularly in the context of streptomycin, is the stereochemical transformation that occurs during the conversion of D-glucose to the L-hexose configuration of N-methyl-L-glucosamine. This conversion proceeds without the scission of the carbon chain, indicating a direct re-arrangement of stereocenters. nih.govdss.go.th Studies involving the use of D-[1-(14)C]glucose and D-[3-(3)H]glucose have provided insights into this process, suggesting that the hydrogen atom at the C-3 position plays a crucial role in facilitating this stereochemical inversion. nih.gov
Nucleotide Sugar Intermediates in this compound Biosynthesis
Nucleotide sugars are essential activated forms of monosaccharides, acting as glycosyl donors in various biosynthetic pathways. Their high-energy phosphate (B84403) bonds facilitate the transfer of sugar moieties to acceptor molecules. sigmaaldrich.comencyclopedia.pub
Role of UDP-N-methyl-D-glucosamine-phosphate
A key intermediate identified in the biosynthesis of the N-methyl-L-glucosamine moiety of streptomycin is UDP-N-methyl-D-glucosamine-phosphate. This novel UDP-amino sugar was isolated from the mycelia of Streptomyces griseus, and its formation was observed to precede the peak production of streptomycin. nih.gov This suggests its direct involvement as an activated sugar donor in the pathway leading to the final antibiotic structure. The presence of a uridine (B1682114) diphosphate (B83284) (UDP) moiety signifies its role as an energetic carrier, enabling the subsequent transfer of the this compound unit.
Enzymatic Steps in Aminosugar Biosynthesis Relevant to this compound
The biosynthesis of amino sugars like this compound is orchestrated by a coordinated action of various enzyme classes, each performing a specific chemical transformation.
Dehydratases, Isomerases, Aminotransferases, and Methyltransferases
The enzymatic machinery involved in aminosugar biosynthesis, including that of this compound, typically comprises several key enzyme families:
Dehydratases: These enzymes are involved in the removal of water molecules, often leading to the formation of double bonds or cyclic structures, which can be precursors for subsequent modifications. researchgate.netresearchgate.net
Isomerases: Isomerases facilitate the rearrangement of atoms within a molecule, leading to the formation of isomers. In the context of this compound, an isomerase could be involved in the stereochemical inversion observed from D-glucose to L-hexose. nih.govresearchgate.netresearchgate.net
Aminotransferases: These enzymes are critical for introducing amino groups into sugar molecules, typically by transferring an amino group from an amino acid (e.g., glutamine) to a keto-sugar substrate. They often utilize pyridoxal (B1214274) 5′-phosphate (PLP) as a coenzyme. researchgate.netresearchgate.net
Methyltransferases: Methyltransferases catalyze the transfer of a methyl group from a donor molecule (such as S-adenosylmethionine) to an acceptor molecule. For this compound, a methyltransferase would be responsible for the N-methylation of the glucosamine (B1671600) scaffold. The methyl group of this compound in streptomycin is known to be derived from methionine. dss.go.thresearchgate.netresearchgate.net
While the precise sequence and specific enzymes for this compound biosynthesis are still areas of ongoing research, the general involvement of these enzyme classes is consistent with known aminosugar biosynthetic pathways. biotechnologynotes.comchemicalbook.com The coordinated action of these enzymes ensures the accurate and efficient production of this specialized amino sugar.
Metabolic Integration of this compound in Specific Pathways
Role in Glycosaminoglycan and Glycolipid Synthesis
Glycosaminoglycans (GAGs) and glycolipids are vital components of eukaryotic cell surfaces and extracellular matrices, playing critical roles in cell adhesion, signaling, and structural integrity. These complex macromolecules are typically constructed from repeating disaccharide units that frequently incorporate amino sugars such as N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc). ontosight.aiguidetopharmacology.orgmdpi.comwikipedia.orgsci-toys.com The hexosamine biosynthesis pathway (HBP) is a central metabolic route responsible for synthesizing uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc), a primary precursor for the synthesis of GAGs, glycolipids, and various other glycoconjugates. guidetopharmacology.org
It is important to note that this compound is not commonly identified as a primary or repeating monomer in the standard biosynthesis of major GAGs (e.g., heparan sulfate, chondroitin (B13769445) sulfate, hyaluronic acid) or the widely recognized classes of glycolipids. ontosight.aiguidetopharmacology.orgmdpi.comwikipedia.orgsci-toys.com However, this compound can be broadly classified as a glycosylamine. In specific contexts, modified forms of this compound, such as 3,6-di-O-methyl-N-methylglucosamine, have been reported as constituents of carbohydrate moieties within certain glycoproteins. This suggests its potential involvement in specialized or modified glycoconjugates, rather than serving as a general, ubiquitous building block for the broad categories of GAGs and glycolipids.
Contribution to Bacterial Central Metabolism
This compound holds a significant metabolic role within certain bacterial systems, particularly in the realm of secondary metabolite production. Its most prominent contribution is as an integral component of streptomycin, a potent aminoglycoside antibiotic produced by the soil bacterium Streptomyces griseus. dsmz.demims.comwikidata.org The biosynthesis of streptomycin, including the incorporation of its this compound moiety, represents a metabolically intensive process within S. griseus. This complex pathway is subject to intricate regulation, for instance, by specific inducers like Factor-A, which triggers streptomycin biosynthesis at low concentrations. dsmz.demims.com
Beyond its direct involvement in antibiotic production, the broader metabolism of amino sugars is fundamental for various bacterial physiological functions, including processes vital for host colonization by pathogenic organisms such as Magnaporthe grisea. iarc.fr Furthermore, research findings have highlighted the presence and metabolic relevance of this compound in bacterial contexts through its analytical implications. Studies have shown that this compound, or structurally similar compounds derived from aminoglycoside antibiotics like streptomycin, can interfere with the quantification of genuine microbial amino sugars (such as muramic acid and glucosamine) when using certain analytical protocols. This interference arises because this compound or related compounds may co-elute with the aldononitrile acetate (B1210297) derivatives formed from the target microbial amino sugars during analysis. This phenomenon underscores this compound's presence and metabolic activity within bacterial systems, even if sometimes as a specific byproduct or a component of specialized bacterial metabolites.
Enzymology and Mechanistic Studies Involving N Methylglucosamine
Enzyme Kinetics and Substrate Specificity of N-Methylglucosamine-Related Enzymes
In the context of N-acetylglucosamine (GlcNAc) and its derivatives, enzymatic processes are crucial. For instance, diacetylchitobiose deacetylase (Dacph) from Pyrococcus furiosus has been utilized in a whole-cell biocatalytic process to produce glucosamine (B1671600) (GlcN) from N-acetylglucosamine. This highlights the enzymatic conversion of related amino sugars nih.gov.
Table 1: Key Substrates and Products in this compound-Related Biosynthesis
| Substrate (Enzyme) | Product | Context | References |
| Glucose 6-phosphate | This compound (precursor) | Streptomycin (B1217042) biosynthesis | alagappauniversity.ac.inchemicalbook.com |
| N-Acetylglucosamine (Diacetylchitobiose deacetylase) | Glucosamine | Biocatalytic production | nih.gov |
Role of this compound in Enzyme Regulation and Modulation
While direct evidence of this compound itself acting as a primary regulator or modulator of enzyme activity is less extensively documented, its related compounds, particularly N-acetylglucosamine (GlcNAc) and its phosphorylated forms, play significant roles in enzyme regulation. For example, the glmS ribozyme, found in many Gram-positive bacteria, functions as a metabolite-sensing riboswitch. Its self-cleavage activity, which down-regulates the expression of GlmS enzymes, is activated by binding to glucosamine-6-phosphate (GlcN6P) nih.gov. This suggests that modifications to the amino sugar structure, such as N-methylation or N-acetylation, can influence ribozyme-mediated enzyme regulation.
Inhibitors designed to block N-acetylglucosamine biosynthesis, such as 2-acetamido-2,6-dideoxy-6-sulfo-D-glucose (D-glucosamine-6-sulfonate), act by competitively inhibiting glutamine:fructose-6-phosphate amidotransferase and reducing the transformation of glucosamine-6-phosphate to UDP-N-acetylglucosamine nih.gov. This demonstrates how analogues of amino sugars can modulate enzymatic pathways.
Enzymatic Engineering and Biocatalysis for this compound and its Analogues
Enzymatic engineering and biocatalysis offer promising avenues for the synthesis of this compound and its analogues, often overcoming limitations of chemical synthesis such as stereoselectivity issues or the use of hazardous chemicals frontiersin.org.
While the exact enzymes for this compound synthesis are still being investigated, related enzymatic processes are well-established. For instance, the production of N-methylated amino acids, which are increasingly important in pharmaceutical and chemical industries for designing peptidomimetics with enhanced stability and membrane permeability, can be achieved biocatalytically frontiersin.org. Methyltransferases, which utilize S-adenosyl methionine (AdoMet or SAM) as a methyl donor, are key enzymes in protein methylation and could be relevant for N-methylation of sugars or amino sugars researchgate.net.
In one study, the synthesis of N-methyl glucosamine 6-phosphonate, an analogue of glucosamine 6-phosphate, was achieved through a synthetic route involving N-methylation unl.edu. This highlights the potential for enzymatic or chemo-enzymatic approaches to create N-methylated sugar derivatives for various applications.
Table 2: Examples of Biocatalytic Approaches for Amino Sugar Derivatives
| Target Compound | Enzyme/System | Precursor | Outcome/Application | References |
| Glucosamine | Recombinant E. coli / B. subtilis expressing Diacetylchitobiose deacetylase | N-Acetylglucosamine | Environmentally friendly production of GlcN | nih.gov |
| N-Methylglutamate | Recombinant Pseudomonas putida with heterologous enzymes (GMAS/NMGS) | Glycerol, monomethylamine, glutamate | Fermentative production of N-methylglutamate | frontiersin.org |
| This compound 6-phosphonate | Chemo-enzymatic synthesis | Glucosamine derivative | Analogue for riboswitch studies | unl.edu |
Studies on Enzymes Catalyzing N-Methyl-D-Glutamic Acid Synthesis (Contextual Relevance)
While N-methyl-D-glutamic acid is distinct from this compound, the enzymatic synthesis of N-methylated amino acids provides a relevant context for understanding the broader enzymology of N-methylation. N-methyl-L-glutamic acid (methylglutamate) is an intermediate in methane (B114726) metabolism wikipedia.org. Biosynthetically, it is produced from methylamine (B109427) and glutamic acid by the enzyme methylamine—glutamate N-methyltransferase wikipedia.org. This enzyme catalyzes the transfer of a methyl group to the amino group of glutamic acid wikipedia.org. N-methylglutamate can also be demethylated by methylglutamate dehydrogenase to regenerate glutamic acid wikipedia.org.
A species of Pseudomonas isolated from soil enrichment cultures, capable of growing on methylamine, elaborates an enzyme that catalyzes a reversible reaction between methylamine and L-glutamate to form N-methylglutamate and ammonia (B1221849) nih.govresearchgate.net. Studies using 15N-labeled substrates suggested a direct displacement mechanism rather than a transmethylation mechanism for this reaction researchgate.net. This enzymatic synthesis of N-methylglutamic acid demonstrates a precedent for N-methylation reactions catalyzed by specific transferases, which could share mechanistic similarities with potential enzymes involved in this compound synthesis.
Table 3: Enzymes Involved in N-Methyl-Glutamic Acid Metabolism
| Enzyme | Substrates | Products | Reaction Type | References |
| Methylamine—glutamate N-methyltransferase | Methylamine, L-Glutamic acid | N-Methyl-L-glutamic acid, Ammonia | N-methylation (reversible) | wikipedia.orgnih.govresearchgate.net |
| Methylglutamate dehydrogenase | N-Methyl-L-glutamic acid | Glutamic acid | Demethylation | wikipedia.org |
Molecular and Cellular Biological Roles of N Methylglucosamine
Involvement in Cellular Signaling Pathways
N-Methylglucosamine itself is not extensively documented as a direct primary signaling molecule in complex eukaryotic cellular pathways. However, related amino sugars, such as N-acetylglucosamine (GlcNAc), are known to play diverse roles in cell signaling pathways that influence the virulence properties of microbes and host cells plos.org. GlcNAc can activate cell signaling through various mechanisms, including its conversion to UDP-GlcNAc, which can increase O-GlcNAc modification of proteins and N-GlcNAc branching on cell surface proteins, thereby altering cell signaling properties by changing receptor stability plos.org. While this compound is a distinct compound, its structural similarity to other amino sugars suggests potential, albeit less direct, involvement or utility in studying such pathways. For instance, this compound has been mentioned in the context of protein kinase modulators, which are implicated in cellular signaling pathways related to cell growth, proliferation, and differentiation google.com.pg. Additionally, in electrophysiological studies, this compound has been used to replace ions like sodium, which can indirectly affect signaling pathways that rely on ion gradients physiology.orgnih.gov.
Role in Glycoprotein (B1211001) Synthesis and Modification
This compound is a component of streptomycin (B1217042), an aminoglycoside antibiotic produced by Streptomyces griseus nih.govchemicalbook.comtsijournals.com. Streptomycin's structure includes streptidine (B14820), streptose, and this compound tsijournals.com. While the enzymes involved in the synthesis of this compound within streptomycin are not fully elucidated, it is estimated that approximately 28 enzymes contribute to the conversion of glucose into streptomycin chemicalbook.com. This indicates this compound's role as a building block in the biosynthesis of complex natural products, which can be considered a form of modification.
In the broader context of glycoprotein synthesis, N-linked glycosylation, a common post-translational modification, involves the attachment of oligosaccharide chains to asparagine residues of proteins wikipedia.orgfrontiersin.org. These N-glycans typically have a core pentasaccharide composed of mannose and glucosamine (B1671600) mdpi.com. The initial high-mannose N-glycan (Glc3Man9GlcNAc2) is first attached to proteins in the endoplasmic reticulum (ER) and plays a crucial role in protein folding frontiersin.orgmdpi.comcreative-biolabs.com. While this compound is not a direct component of the common N-glycan core, its presence in a complex natural product like streptomycin highlights its potential as a modified sugar unit in biological synthesis.
This compound as a Component of Cellular Structures
This compound has been identified as a component of the antibiotic streptomycin, which is produced by the bacterium Streptomyces griseus nih.govchemicalbook.comtsijournals.com.
While this compound is a constituent of streptomycin, which has antibacterial properties by inhibiting bacterial cell wall synthesis or ribosome function tsijournals.comscribd.com, its direct presence as a structural component within bacterial cell walls themselves, like peptidoglycan, is not widely reported. Peptidoglycan, a major component of bacterial cell walls, is primarily composed of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid residues plos.org. Muramic acid is considered a unique bacterial biomarker because it is found exclusively in bacterial cell walls researchgate.netfrontiersin.org.
However, this compound has been implicated in studies related to bacterial components. For example, mass spectrometry analysis indicated that this compound is likely the interference observed from hydrolyzed streptomycin in muramic acid assays, suggesting a potential for confusion with bacterial cell wall components due to its presence in an antibiotic that targets them researchgate.net. Some bacteria, like Staphylococcus aureus, can alter cell wall glycosylation, specifically of wall teichoic acid (WTA) with N-acetylglucosamine, to evade host immunity nih.gov. While this compound itself is not directly cited as part of this immune evasion mechanism, the broader context of modified sugars in bacterial cell wall structures and their impact on host-pathogen interactions is relevant nih.govresearchgate.net.
Interactions with Ion Channels and Transporter Proteins
This compound is frequently used in electrophysiological studies due to its properties as a non-conductive ion substitute.
This compound (NMG) is commonly employed as an isosmotic substitute for extracellular ions, particularly sodium (Na+), in electrophysiological experiments physiology.orgnih.govbiologists.com. Its large size and low permeability make it a suitable non-conductive cation, allowing researchers to isolate and study the currents carried by other specific ions or through particular ion channels nih.gov. For instance, NMG has been used to inhibit the activity of the Na+-Ca2+ exchanger (NCX) by removing extracellular Na+ in studies on aortic smooth muscle cells physiology.org. In mouse ventricular myocytes, NMG has been utilized to replace extracellular NaCl to selectively inhibit cationic currents, thereby helping to characterize chloride (Cl-) currents mediated by P2Y purinergic receptors and CFTR chloride channels nih.gov. Permeability ratio studies in mouse ventricular myocytes showed that NMG+ has a very low permeability compared to other ions like Cs+, K+, Na+, and Li+ nih.gov.
This compound's role as a non-conductive ion substitute directly impacts the study of transport protein activities. By replacing permeable ions, NMG allows for the investigation of ion pump and transporter functions without confounding effects from the substituted ions.
V-ATPase (Vacuolar H+-ATPase): V-ATPases are proton pumps crucial for acidifying intracellular compartments biologists.com. In electrophysiological studies using solid supported membranes (SSM) to analyze synaptic vesicles, V-ATPase-mediated currents were induced in a solution where this compound (NMG) was used as a component of the non-activating buffer, demonstrating its utility in creating specific ionic environments to study pump activity portlandpress.com. Studies on Xenopus laevis yolk platelets utilized Na+/K+-free, low Cl- medium, where pH was titrated with this compound, to investigate V-ATPase activity and its role in yolk degradation and differentiation biologists.com.
Na+/K+-ATPase: The Na+/K+-ATPase is a vital pump that maintains electrochemical gradients across the plasma membrane physiology.orgportlandpress.com. This compound is used to create Na+-free or K+-free conditions to isolate and study the activity of this pump. For example, the activity of the Na+-Ca2+ exchanger (NCX), which is influenced by the Na+ gradient maintained by Na+/K+-ATPase, was inhibited by isosmotic substitution of extracellular Na+ with this compound in studies on vascular smooth muscle cells physiology.org. Similarly, in SSM-based electrophysiological analyses of synaptic plasma membranes, Na+/K+-ATPase-specific currents were studied in Na+-containing, but K+-free conditions, where NMG could be implicitly or explicitly used to control the ionic environment portlandpress.com.
Use as a Non-Conductive Ion Substitute in Electrophysiological Studies (e.g., ASICs, TRPV1)[11],[12],
Studies on Hexosamine Metabolism Pathway and this compound Differentiation
The Hexosamine Biosynthesis Pathway (HBP) is a crucial metabolic pathway that integrates signals from glucose, amino acid, lipid, and nucleotide metabolism to produce Uridine (B1682114) Diphosphate-N-acetylglucosamine (UDP-GlcNAc) (PubChem CID: 445675). This key metabolite serves as the donor substrate for two major post-translational modifications: N-linked glycosylation and O-linked N-acetylglucosaminylation (O-GlcNAcylation) wikipedia.orgguidetopharmacology.orgwikipedia.orgsci-toys.comnih.gov. These glycosylation events are vital for modulating protein activity, stability, and function, thereby influencing a wide array of cellular processes, including cell signaling, gene expression, and differentiation wikipedia.orgwikipedia.org.
The HBP is highly conserved across various organisms, and its complete disruption can be lethal, underscoring its pivotal role in normal growth and development guidetopharmacology.org. The flux through the HBP is primarily regulated by glutamine:fructose-6-phosphate amidotransferase (GFAT), the rate-limiting enzyme in the de novo synthesis of UDP-GlcNAc guidetopharmacology.orgnih.gov. Changes in nutrient availability, such as glucose levels, can modulate GFAT activity and consequently alter UDP-GlcNAc levels and protein glycosylation sci-toys.com.
Studies have extensively investigated the roles of N-acetylglucosamine (GlcNAc) (PubChem CID: 24139) and glucosamine as modulators of the HBP and their subsequent impact on cellular processes, including differentiation. For instance, N-acetylglucosamine can be utilized in salvage pathways to generate UDP-GlcNAc, influencing cellular responses sci-toys.comnih.gov. O-GlcNAcylation, a dynamic and reversible modification, has been shown to affect the activities of various transcription factors, significantly contributing to cellular processes ranging from survival to cellular differentiation, such as osteoclast differentiation wikipedia.org.
However, specific detailed research findings focusing directly and solely on the involvement of this compound in the hexosamine metabolism pathway and its direct influence on cellular differentiation are limited in the current scientific literature. While this compound is an amino sugar, its direct role as a substrate or a specific modulator within the canonical HBP that leads to differentiation, in the same manner as N-acetylglucosamine or glucosamine, has not been widely documented. The available literature primarily highlights N-acetylglucosamine and glucosamine as the key hexosamine derivatives actively studied in the context of HBP and its implications for cell differentiation.
Derivatives, Analogues, and Glycoconjugates in N Methylglucosamine Research
Design and Synthesis of N-Methylglucosamine Analogues for Research Probes
The design and synthesis of this compound analogues are crucial for developing research probes that can interact with specific biological targets. A key area of focus involves creating hydrolytically stable analogues of sugar phosphates, particularly those mimicking glucosamine-6-phosphate (GlcN6P). These analogues are explored as potential antimicrobials by targeting bacterial regulatory elements such as the glmS riboswitch unl.edu. The synthesis typically involves modifying the sugar moiety to introduce phosphatase-inert surrogates in place of the natural phosphate (B84403) ester functionality unl.edu. For instance, N-methylated phosphonate (B1237965) analogues of GlcN6P have been synthesized through specific reaction pathways, including methylation of silyl (B83357) ethers followed by deprotection and transformation into phosphonates unl.edu.
N-Methyl Glucosamine (B1671600) 6-Phosphonate as a Riboswitch Actuator
The glmS riboswitch, a unique gene-regulating riboswitch and catalytic RNA found in numerous Gram-positive bacteria, undergoes self-cleavage upon binding its metabolic product, GlcN6P acs.orgmdpi.comuib.noresearchgate.net. This mechanism provides a negative feedback loop to control the synthesis of GlcN6P, an essential building block for the bacterial cell wall researchgate.net. Given its importance in bacterial cell wall biosynthesis, the glmS riboswitch is considered a promising target for novel antibiotic development researchgate.net.
N-Methyl glucosamine 6-phosphonate (compound 27) has been identified as an actuator of the glmS riboswitch unl.eduacs.org. Studies have shown that this analogue, along with other phosphatase-inert GlcN6P mimics, can induce significant self-cleavage rates in the Bacillus cereus glmS riboswitch acs.org. While GlcN6P is the natural ligand, N-methylated congeners, including N-methyl glucosamine 6-phosphonate, exhibit notable activity acs.org. The 2-amino group of GlcN6P is critical for the riboswitch's catalytic function, acting as a general base unl.edu. N-methylation of GlcN6P can lead to a reduction in activity, for example, a 16-fold loss in the observed rate constant (kobs) for N-methylated GlcN6P compared to the natural ligand unl.edu. However, N-methyl glucosamine 6-phosphonate (compound 27) demonstrated significant riboswitch actuator activity unl.edu.
The catalytic efficiency of these analogues can be quantified by their observed rate constants (kobs) in self-cleavage assays.
Table 1: Self-Cleavage Rates of GlcN6P Analogues with glmS Riboswitch
| Compound | Observed Rate Constant (kobs) | Relative Catalytic Efficiency (vs. Glucosamine) |
| Glucosamine | - | 1-fold |
| Glucosamine-6-phosphate (GlcN6P) | Variable (difficult to measure accurately) acs.org | 37-fold to 143-fold acs.org |
| 6-phosphonomethyl analog (Compound 5) | Significant | 22-fold higher than glucosamine unl.edu |
| 6-O-malonyl ether (Compound 13) | Significant | 27-fold higher than glucosamine unl.edu |
| N-Methyl glucosamine 6-phosphonate (Compound 27) | Significant | - (retains activity) unl.eduacs.org |
| N,N-dimethyl glucosamine 6-phosphonate (Compound 28) | Significant | - (retains activity) acs.org |
This compound-containing Glycopolymers
Glycopolymers are synthetic polymers incorporating carbohydrate units, designed to mimic natural glycoconjugates found on cell surfaces researchgate.netgoogle.com. These materials have gained considerable interest due to the critical roles carbohydrate polymers play in numerous biological processes, including cell-cell adhesion, cell recognition, and cell differentiation researchgate.netgoogle.com. N-methyl-D-glucamine and various glucose- and glucosamine-based acrylamide (B121943) or (meth)acrylate monomers have been synthesized and utilized for the preparation of well-defined polymer brushes using techniques like reversible deactivation radical polymerization (RDRP) and Atom Transfer Radical Polymerization (ATRP) researchgate.net.
Synthesis and Application in Carbohydrate-Protein Interaction Studies
The synthesis of this compound-containing glycopolymers often employs controlled radical polymerization techniques, such as ATRP, which allows for the creation of polymers with predetermined molecular weights, low polydispersity, and tailored functionalities researchgate.net. These tailor-made glycopolymer brushes are extensively studied for their specific binding and recognition by lectins, which are carbohydrate-receptor proteins present on cellular surfaces researchgate.net. By interacting with lectin proteins on plasma membranes, these glycopolymers can influence cellular functions, making them valuable tools for understanding and modulating carbohydrate-protein interactions researchgate.net.
Development of Glycopolymers for Biosensing Applications
The ability of this compound-containing glycopolymers to specifically interact with lectins makes them highly suitable for the development of biosensing applications. The precise control over their architecture and the multivalent display of carbohydrate units enable enhanced binding affinities, which are crucial for sensitive and selective detection platforms researchgate.net. These materials can be integrated into various biosensing devices to detect specific proteins, pathogens, or cellular states, leveraging the fundamental principles of carbohydrate-lectin recognition for diagnostic and research purposes researchgate.net.
Conjugates in Imaging Research Modalities (Non-Clinical Applications)
This compound derivatives are also explored as conjugates in non-clinical imaging research modalities, particularly in enhancing contrast for various imaging techniques. The ability to modify glucosamine and its derivatives allows for their incorporation into imaging agents, providing a means to visualize specific biological processes or tissues.
Application of this compound Derivatives in Magnetic Resonance Imaging Research
In Magnetic Resonance Imaging (MRI) research, this compound (NMG) has been investigated as a component of contrast agents core.ac.ukgoogle.com. Glucosamine and its derivatives can act as contrast agents by exchanging proton magnetization between their hydroxyl or amino groups and water, allowing for the detection of low-concentration metabolites via abundant water protons using 1H MRI google.com. N-methyl glucosamine is explicitly mentioned as a non-limiting example of an N-alkyl glucosamine derivative that can be used as a contrast agent in diagnostic formulations for MRI google.com.
Furthermore, the design of new gadolinium (Gd) contrast agents for MRI has incorporated carbohydrate-containing wedges, including those derived from glucosamine, to enhance relaxivity dur.ac.uk. These carbohydrates contribute to high water solubility and improve the second sphere hydration, thereby efficiently transmitting the paramagnetic effect from the Gd(III) ion to the solvent and increasing contrast agent efficacy dur.ac.uk.
Beyond MRI, this compound conjugates have found applications in other imaging research. For instance, "Fotoditazin," which is an N-methyl glucosamine chlorin (B1196114) e6 salt, has been used in fluorescence transillumination imaging research for studying photosensitizer pharmacokinetics in tumor models spiedigitallibrary.orgdtic.mil. This highlights the utility of this compound as a conjugating agent for various imaging probes in non-clinical settings.
This compound Moieties in Natural Products and Their Biosynthesis
This compound (NMG) is a significant amino sugar moiety found in various natural products, particularly within the class of aminoglycoside antibiotics. Its presence often contributes to the biological activity and structural complexity of these compounds. The biosynthesis of these natural products, specifically the incorporation and modification of the this compound unit, involves intricate enzymatic pathways.
This compound in Streptomycin (B1217042) Biosynthesis
One of the most prominent natural products containing an this compound moiety is streptomycin, an aminoglycoside antibiotic produced by the soil actinomycete Streptomyces griseus. uniprot.orgslideplayer.comgenome.jpbiotechnologynotes.com Streptomycin is composed of three distinct units: streptidine (B14820), L-dihydrostreptose, and N-methyl-L-glucosamine. uniprot.orggenome.jp All three of these moieties are ultimately derived from D-glucose, but they are synthesized via independent biochemical pathways before being assembled into the final antibiotic structure. genome.jpbiotechnologynotes.compsgcas.ac.in
Research into the biosynthesis of the N-methyl-L-glucosamine moiety has revealed key insights into its formation from D-glucose. Studies using isotopically labeled glucose have demonstrated that the conversion of D-glucose to N-methyl-L-glucosamine occurs without the scission of the carbon skeleton. nih.gov Furthermore, the hydrogen atom at the C-3 position of glucose has been shown to play a crucial role in this transformation. nih.gov
The assembly of streptomycin involves the condensation of streptidine 6-phosphate and L-dehydrostreptose to form an intermediate, which then combines with this compound to yield dihydrostreptomycin-6-phosphate. This compound subsequently undergoes further reactions to become streptomycin. psgcas.ac.inbiologydiscussion.com
Table 1: Key Components and Precursors in Streptomycin Biosynthesis
| Component/Precursor | Origin/Role |
| D-Glucose | Ultimate precursor for all three moieties of streptomycin. genome.jpbiotechnologynotes.compsgcas.ac.in |
| N-Methyl-L-glucosamine | One of the three main moieties of streptomycin. uniprot.orgslideplayer.comgenome.jp |
| Streptidine-6-P | One of the three main moieties of streptomycin. uniprot.orggenome.jp |
| dTDP-Dihydrostreptose | One of the three main moieties of streptomycin. uniprot.orggenome.jp |
| UDP-N-methyl-D-glucosamine-phosphate | Possible intermediate in N-methyl-L-glucosamine biosynthesis. nih.gov |
This compound in Other Natural Products
Beyond streptomycin, this compound or its derivatives can be found in other natural products, particularly within the diverse family of aminoglycoside antibiotics. For instance, streptomycin B, also known as mannosidostreptomycin, is an α-D mannoside of streptomycin where the mannose unit is attached to carbon 4 of the this compound moiety. annualreviews.org
While hygromycin B is another significant aminoglycoside antibiotic produced by Streptomyces hygroscopicus, its precise this compound content is not as explicitly detailed in the available literature as for streptomycin. researchgate.netmedchemexpress.com However, aminoglycosides are generally characterized by amino sugars linked to an aminocyclitol ring, and some discussions around aminoglycoside inactivation mention "2-deoxy-N-methylglucosamine" in the context of phosphorylation, indicating the presence or relevance of this compound-like structures in this class of compounds. pharmafeatures.com The biosynthesis of hygromycin B is a complex process involving multiple enzymatic steps and the assembly of distinct moieties, though the specific role of this compound itself as a direct moiety is less emphasized than for streptomycin. researchgate.netnih.gov
Advanced Analytical and Methodological Approaches in N Methylglucosamine Studies
Chromatographic and Spectroscopic Characterization Techniques
Chromatographic and spectroscopic methods are indispensable for the separation, identification, and structural elucidation of N-Methylglucosamine and its related compounds.
Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), plays a critical role in the differentiation and quantification of this compound and its isotopically labeled forms. Derivatization of glucose to yield methylglucosamine can make the C-C bond between C1 and C2 a favored cleavage site, which is in contrast to underivatized glucose where a fragment containing both C1 and C2 is typically lost nih.govosu.edu. This property is exploited to distinguish and quantify C1 and C2 13C-labeled glucose by derivatization with methylamine (B109427), followed by multiple reaction monitoring (MRM) scans in a Q-trap mass spectrometer nih.govosu.edu.
The quantification of unlabeled and labeled methylglucosamine can be achieved through MRM scans nih.gov. While deuterium-labeled compounds are commonly used as internal standards for amino acid quantification by MS/MS, it is important to consider isotopic effects, as they can significantly compromise the accuracy if the deuteriums are involved in the reaction or if isotopic substitution alters the fragmentation rate nih.gov. For instance, a "correction factor" may be introduced to improve quantification accuracy in the presence of an isotope effect osu.edu. This approach allows for the individual monitoring of the metabolic origin and fate of C1 and C2 atoms in 13C-labeled glucose osu.edu.
Mass spectrometry has also been used to identify this compound as an interference in the determination of muramic acid, a bacterial biomarker, in complex environmental samples like soil. Hydrolyzed streptomycin (B1217042), for example, can yield this compound, which coelutes with aldononitrile derivatives of muramic acid, leading to inaccurate quantification unirioja.es.
Mass Spectrometry for Differentiation and Quantification
Radiolabeling Strategies for Metabolic Tracing
Radiolabeling strategies are employed to trace the metabolic pathways and distribution of this compound and its related compounds in biological systems. These methods allow for the detection of very small amounts of the labeled compound, providing valuable insights into its in vivo behavior nih.gov. For example, radioiodinated compounds are used in nuclear medicine protocols for imaging and tracing metabolic pathways nih.gov. While specific details on radiolabeling this compound itself for metabolic tracing were not extensively detailed in the provided snippets, the general principle involves incorporating radioactive isotopes (e.g., iodine-125 (B85253) or iodine-131) into the molecule to track its movement and transformations within an organism nih.gov. N-methyl glucosamine (B1671600) chlorin (B1196114) e6 salt, a photosensitizer, has been studied for its pharmacokinetics using fluorescence transillumination imaging, which can be seen as an alternative to radiolabeling for tracing in vivo spiedigitallibrary.org.
Application in Solid Supported Membrane (SSM) Electrophysiology
This compound is utilized in Solid Supported Membrane (SSM) electrophysiology as a non-conducted ion, often as a substitute for other ions like NaCl, to isolate specific ion channel activities. SSM-based electrophysiology is a technique used for the functional characterization of ion pumps, transporters, and ion channels portlandpress.comnih.govaurorabiomed.com. In this method, proteoliposomes or membrane fragments containing the protein of interest are adsorbed onto a solid supported membrane, and charge translocations are measured via capacitive coupling upon rapid substrate concentration changes portlandpress.comnih.gov. For instance, this compound (NMG) can be used in equilibration buffers (e.g., 50 mM Hepes/NMG, pH 7.2, containing 150 mM KCl, 2 mM MgCl2, and 0.2 mM DTT) during the preparation of biosensors for SSM measurements portlandpress.com. In some experiments, NaCl is replaced by 120 mM this compound, which is not conducted by Acid-Sensing Ion Channels (ASICs), allowing for specific investigation of proton-gated currents pnas.org.
Quantitative Analysis in Complex Biological Matrices (e.g., Spiking for Hydrolysis)
Quantitative analysis of this compound in complex biological matrices often involves spiking samples and subsequent hydrolysis. This approach is critical for accurately determining the concentration of NMG or its derivatives in challenging samples. For example, in the quantification of fungal hyphae in leaves, this compound-spiked samples were subjected to hydrolysis in 6 N HCl at 100°C for 4.5 hours asm.org. The hydrolysates were then filtered, flash evaporated, redissolved in distilled water, and cleaned from neutral compounds using cation-exchange chromatography asm.org. Derivatization to O-methyloxime acetate (B1210297) derivatives followed by chloroform (B151607) extraction and washing was also performed for analysis asm.org. This method is essential for preparing samples for subsequent chromatographic or spectroscopic analysis, especially when the target compound is part of a larger, more complex structure that requires breakdown for accurate measurement researchgate.net.
Miniaturized Enzymatic Screens for this compound Analogues
Miniaturized enzymatic screens are developed for this compound analogues to evaluate their activity and interactions in a high-throughput manner. These screens are particularly useful for drug discovery and the study of enzyme kinetics with various sugar derivatives. For example, in the development of novel antimicrobials, N-methylated phosphonate (B1237965) analogues of glucosamine 6-phosphate (GlcN6P) have been synthesized and screened unl.edu. While N-methylation of GlcN6P led to a 16-fold loss of activity in terms of observed rate constant (kobs) compared to the unmethylated compound, this approach still provides valuable data for structure-activity relationships unl.edu. The in situ enzymatic screen (ISES) technique, which involves an organic reaction product or byproduct diffusing into an aqueous layer for enzymatic transformation and signal monitoring, has been miniaturized using a quartz micromulticell, enabling significant volume reductions and high-throughput screening of combinatorial libraries unl.edu. This allows for efficient examination of this compound analogues and their potential as enzyme inhibitors or activators.
Ecological and Inter Species Research Contexts of N Methylglucosamine
N-Methylglucosamine in Microbial Metabolism and Antibiotic Production
NMG is notably involved in the biosynthesis of several antimicrobial compounds, primarily from Actinobacteria, a phylum renowned for producing a vast array of natural antibiotics.
This compound is a crucial component of streptomycin (B1217042), an aminoglycoside antibiotic produced by the soil actinomycete Streptomyces griseus. The biosynthesis of streptomycin is a complex process where N-methyl-L-glucosamine, along with streptidine-6-P and dTDP-dihydrostreptose, are synthesized via independent biochemical pathways, all ultimately derived from D-glucose. These subunits are then brought together to form the final streptomycin molecule uniprot.orgbiotechnologynotes.comgenome.jpnih.govpsgcas.ac.in.
Table 1: Key Components and Origin in Streptomycin Biosynthesis
| Component | Origin/Precursor | Producing Organism | Role in Streptomycin |
| N-Methyl-L-glucosamine | D-glucose, D-glucosamine | Streptomyces griseus | Essential structural moiety uniprot.orggenome.jp |
| Streptidine-6-P | D-glucose | Streptomyces griseus | Essential structural moiety uniprot.orggenome.jp |
| dTDP-dihydrostreptose | D-glucose | Streptomyces griseus | Essential structural moiety uniprot.orggenome.jp |
| UDP-N-methyl-D-glucosamine-phosphate | D-glucosamine | Streptomyces griseus | Possible intermediate nih.gov |
Actinobacteria are prolific producers of secondary metabolites, including a significant proportion of clinically used antibiotics nih.govmdpi.com. Many of these antibiotics contain amino sugars as integral structural components. This compound, or its enantiomers, are found in such amino sugar-containing antimicrobials from both actinobacterial and bacterial origins, indicating their potential as antimicrobial agents sci-hub.boxresearchgate.net. Aminoglycosides, a class of antibiotics to which streptomycin belongs, are characterized by two or three amino sugars linked to a central aminocyclitol core mdpi.comdaneshyari.com. The gene clusters responsible for aminosugar biosynthesis in these organisms typically encode enzymes such as dehydratases, isomerases, aminotransferases, methyltransferases, and glycosyltransferases, highlighting the complex enzymatic machinery involved in their synthesis sci-hub.boxresearchgate.net.
Table 2: Examples of Amino Sugar-Containing Antimicrobials and Their Producers
| Antibiotic Class | Key Amino Sugar Components (Examples) | Producing Organisms (Examples) | Significance |
| Aminoglycosides | This compound, Glucosamine (B1671600), Muramic acid, Galactosamine, Mannosamine daneshyari.comannualreviews.org | Actinobacteria (e.g., Streptomyces species) nih.govmdpi.comannualreviews.org | Broad-spectrum antibacterial activity mdpi.com |
While this compound itself is a component of some antibiotics, related amino sugars and their derivatives play crucial roles in bacterial physiology, including biofilm formation and growth. For instance, poly-β-(1→6)-N-acetyl-D-glucosamine (PNAG) is a major extracellular polysaccharide that mediates biofilm formation and biocide resistance in numerous pathogenic bacteria, including Escherichia coli, Staphylococcus epidermidis, and Staphylococcus aureus plos.orgscholaris.cafrontiersin.org. The de-N-acetylation of PNAG, catalyzed by specific de-N-acetylase enzymes like PgaB, is critical for robust biofilm formation plos.orgscholaris.ca.
The metabolism of amino sugars, such as N-acetylglucosamine (GlcNAc) and glucosamine (GlcN), is vital for bacterial growth and can influence processes like host colonization sci-hub.boxuniversiteitleiden.nl. In Streptomyces species, GlcNAc acts as an important signaling molecule, modulating growth, development, and antibiotic production. Under nutrient-rich conditions, GlcNAc promotes vegetative growth, while in nutrient-poor conditions, its accumulation can activate development and secondary metabolite production universiteitleiden.nloup.com. This compound has also been mentioned in studies related to the susceptibility of multispecies biofilms to photodynamic therapy, suggesting its presence or interaction within these complex microbial communities nih.govnih.gov.
Occurrence in Amino Sugar-Containing Antimicrobials from Actinobacteria[5],
Contribution to Soil Microbial Necromass and Nitrogen Cycling
Amino sugars are significant biomarkers for microbial residues in soil organic matter and play a crucial role in carbon (C) and nitrogen (N) cycling mdpi.comoregonstate.eduup.wroc.plmdpi.comwhiterose.ac.uk. This compound is utilized as an internal standard in the analysis of amino sugars in soil samples, indicating its relevance in quantifying microbial necromass whiterose.ac.ukfrontiersin.orgnih.govfrontiersin.orgresearchgate.net.
Amino sugars, predominantly D-glucosamine, D-muramic acid, D-galactosamine, and D-mannosamine, account for a substantial portion of soil organic nitrogen (5.0% to 12.0%) and soil organic carbon (6.2% to 8.3%) mdpi.com. While this compound itself is not typically listed as one of the most abundant amino sugars in soil, its use as a standard highlights the analytical methods employed to study the broader amino sugar pool derived from microbial necromass whiterose.ac.ukfrontiersin.org.
The dynamics of soil amino sugar contents are closely linked to the nutrient status of the soil. Nitrogen addition, for instance, can influence the accumulation of microbial residues. Studies have shown that increased nitrogen can be beneficial to the accumulation of bacteria-derived muramic acid, while high nitrogen addition might be detrimental to fungi-derived glucosamine accumulation cje.net.cn. The ratio of glucosamine to muramic acid is often used to infer the relative contributions of fungi and bacteria to soil nitrogen transformation and accumulation mdpi.comcje.net.cn. Microbial necromass, which includes amino sugars, is a key component of soil organic carbon and plays a vital role in its storage and release whiterose.ac.uknih.govresearchgate.net.
Table 3: Role of Amino Sugars in Soil Necromass and Nitrogen Cycling
| Amino Sugar Biomarker | Primary Microbial Origin | Contribution to Soil | Analytical Use |
| Glucosamine (GluN) | Fungal and Bacterial | ~60% of total amino sugars in soil; C & N source mdpi.comoregonstate.edu | Biomarker for fungal residues mdpi.comwhiterose.ac.uk |
| Muramic Acid (MurN) | Bacterial | ~7% of total amino sugars in soil; C & N source mdpi.comoregonstate.edu | Biomarker for bacterial residues mdpi.comwhiterose.ac.uk |
| Galactosamine (GalN) | Bacterial (primarily) | ~30% of total amino sugars in soil; C & N source mdpi.com | Biomarker for bacterial residues mdpi.com |
| This compound | (Used as internal standard) | Facilitates accurate quantification of other amino sugars whiterose.ac.ukfrontiersin.org | Internal standard in soil amino sugar analysis whiterose.ac.ukfrontiersin.orgnih.gov |
Comparative Studies of this compound Across Different Organisms (e.g., Fungi, Bacteria, Plants)
This compound is primarily recognized for its presence in bacteria, specifically within the context of antibiotic production by Actinobacteria, such as Streptomyces griseus annualreviews.orgnih.gov. While other amino sugars like glucosamine and N-acetylglucosamine are widely distributed across fungi (chitin), bacteria (peptidoglycan, PNAG), and even arthropods, the specific occurrence of this compound beyond its role in bacterial secondary metabolites is less extensively documented in comparative studies across a broad range of organisms like plants and other fungal groups annualreviews.orguniversiteitleiden.nlasm.org.
Amino sugars, in general, are fundamental structural components of microbial cell walls and are widely used as biomarkers for microbial dynamics in various environments because they are predominantly produced by prokaryotes and fungi, but not by plants oregonstate.edu. For instance, glucosamine is found in fungi, bacteria, and arthropods, while muramic acid is specific to bacteria asm.orgresearchgate.net. This compound's primary ecological significance appears to stem from its specific incorporation into complex bioactive molecules by certain microbial species, rather than as a ubiquitous structural component across diverse biological kingdoms.
Q & A
Basic: What analytical techniques are recommended for structural identification of N-methylglucosamine in complex biological matrices?
Answer:
this compound can be identified using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) after hydrolysis and derivatization. For bacterial nodulation signals, permethylation followed by GC-MS analysis is critical to retain structural integrity. For example, permethylated samples are hydrolyzed with strong acids (e.g., 4 M HCl), reduced with NaBH, and acetylated to form alditol acetates. Key diagnostic fragments in GC-MS (e.g., m/z 374 and 159 for this compound) confirm its presence . ¹H-NMR (400 MHz in deuterated DMSO) further resolves carbamoyl or methyl group positions .
Basic: What synthetic methodologies are used to produce this compound and its derivatives?
Answer:
this compound is synthesized via direct methylation of glucosamine using methylating agents (e.g., methyl iodide) under basic conditions. Fluorinated analogs are generated through deoxyfluorination reactions, where hydroxyl groups are replaced with fluorine atoms using reagents like DAST (diethylaminosulfur trifluoride). Thioglycoside intermediates are often employed to stabilize reactive sites during synthesis .
Advanced: How does this compound contribute to bacterial symbiosis in plant-microbe interactions?
Answer:
this compound is a critical component of lipo-oligosaccharide nodulation (Nod) factors in Bradyrhizobium japonicum. These molecules mediate host-specific recognition in legumes. Structural studies reveal that N-methylation enhances resistance to enzymatic degradation, ensuring stable signaling. The carbamoyl group at C-3/C-4 and methyl fucose modifications are essential for biological activity .
Advanced: What chemoenzymatic strategies enable the incorporation of this compound into complex glycans?
Answer:
Orthogonal protection schemes allow selective enzymatic glycosylation. For example, N-glycan synthesis uses glycosyltransferases (e.g., β-1,4-galactosyltransferase) to modify core structures. The "stop-and-go" method combines chemical synthesis of core oligosaccharides with enzymatic elongation, enabling precise placement of this compound in asymmetric branches .
Methodological Rigor: How can researchers minimize bias in experimental studies involving this compound?
Answer:
Adhere to PRISMA and Cochrane guidelines for systematic reviews. Ensure allocation concealment, double-blinding, and rigorous reporting of exclusions to avoid overestimating treatment effects. Empirical studies show that inadequate methodological practices (e.g., poor blinding) inflate effect sizes by 17–41% .
Advanced: What challenges arise in quantifying this compound in heterogeneous samples?
Answer:
Quantification requires optimization of hydrolysis conditions to prevent degradation of labile residues (e.g., fucose). Derivatization efficiency varies with reaction pH and temperature. Internal standards (e.g., deuterated NaBH-reduced analogs) improve GC-MS accuracy. Permethylation must be validated to ensure complete substitution .
Advanced: How do enzymatic pathways metabolize this compound in biological systems?
Answer:
this compound is metabolized via deamination or acetylation. Diacetylchitobiose deacetylases catalyze the removal of methyl groups, converting it to glucosamine for energy production. In Escherichia coli, the nag operon regulates uptake and catabolism, with NagA deacetylating intermediates .
Advanced: What functional modifications of this compound enhance its utility in glycobiology research?
Answer:
Fluorination at C-3 or C-6 positions increases metabolic stability and mimics natural substrates in glycosylation studies. Photoaffinity labeling derivatives (e.g., azido-modified this compound) enable tracking of glycan trafficking in live cells .
Basic: What spectroscopic databases or reference standards are available for this compound characterization?
Answer:
The NIST Chemistry WebBook provides validated mass spectra and physical properties (InChI Key: LDDMACCNBZAMSG-UHFFFAOYSA-N). Commercial standards (e.g., Sigma-Aldrich) offer ≥98% purity for calibration. Always cross-reference CAS 3329-30-4 for authenticity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
